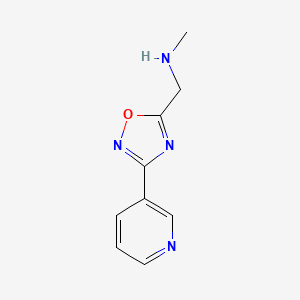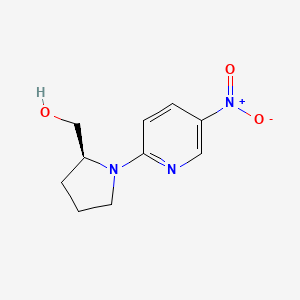
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol
Übersicht
Beschreibung
This usually includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability.Wissenschaftliche Forschungsanwendungen
Optical and Nonlinear Optical Properties
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol, also known as PNP, exhibits notable characteristics in the field of optics. Research has demonstrated its efficiency as a nonlinear optical organic material. Its refractive indices and the orientation of the index ellipsoid have been measured across various spectral ranges. For instance, at 632 nm, the main refractive indices are recorded as nx = 1.990, ny = 1.788, nz = 1.467. The nonlinear optical susceptibilities of PNP, specifically dyxx = 48 pm/V and dyyy = 17 pm/V, have been established. These properties facilitate applications like angle-tuned phase-matched second-harmonic generation and noncritical sum frequency generation (Sutter, Bosshard, & Günter, 1989).
Photorefractive Polymer Applications
PNP is a high-gain chromophore in polymeric photorefractive systems. Its application in optical image processing has been explored, particularly in the context of photorefractive polymers. For instance, in a two-wave coupling experiment, a gain coefficient of about 180 was observed with a 25-micron thick sample at 100 V/micrometer. This photorefractive thin film has been utilized as a holographic recording device, displaying capabilities like higher diffraction order, phase conjugation, and edge-enhanced image reconstruction (Matsushita et al., 1999).
Chirality and Hydrogen Bonding in Molecular Crystals
The molecular structure of PNP, particularly its chiral and hydrogen-bonding character, contributes significantly to its application in phase-matched second-harmonic generation. The crystal structure of PNP allows for efficient nonlinear interactions due to the optimal angle between molecular transition dipole moments and crystal axes. This property enhances its utility in nonlinear optics (Zyss, Nicoud, & Coquillay, 1984).
Organocatalysis
PNP derivatives have found applications in the field of organocatalysis. For example, prolinol ethers derived from PNP have been investigated as ligands in nicotinic acetylcholine receptors, demonstrating significant affinity and selectivity. This application provides insights into the development of novel bioactive compounds (Bolchi et al., 2016).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety concerns.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, and so on.
Eigenschaften
IUPAC Name |
[(2S)-1-(5-nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7-9-2-1-5-12(9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBARIBJRNJYVTK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659936 | |
| Record name | [(2S)-1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol | |
CAS RN |
88374-37-2 | |
| Record name | [(2S)-1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)
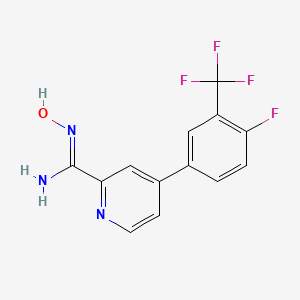
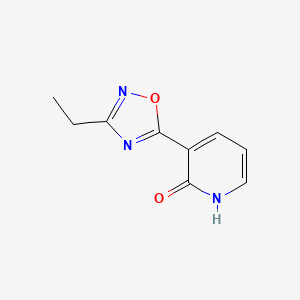
![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)
![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)
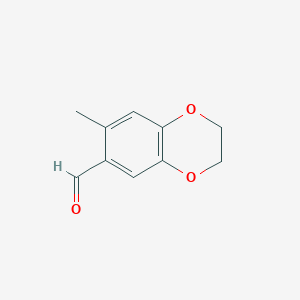
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)
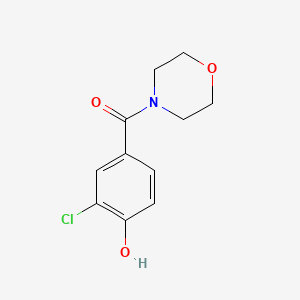
![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)
![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)
![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)
